

Mass Spectrometry Fragmentation Pattern of 2-Hydroxynicotinic Acid: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxynicotinic acid

Cat. No.: B372478

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Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation of **2-Hydroxynicotinic acid** (2-HNA). Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, specifically the "ortho-effect" that distinguishes 2-HNA from its structural isomers.

Key Diagnostic Transitions:

- ESI(+) Mode: The protonated precursor $[M+H]^+$ m/z 140 exhibits a dominant, often exclusive, neutral loss of water (18 Da) to yield the acylium ion at m/z 122.
- EI Mode (70 eV): The molecular ion M^+ m/z 139 undergoes rapid decarboxylation ($-CO_2$, 44 Da) to form the base peak at m/z 95.

Structural Identity & Tautomerism

Understanding the fragmentation requires establishing the precursor structure. 2-HNA exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

- Solid/Solution State: Predominantly exists as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (Lactam form).

- Gas Phase (MS): While the lactam form is energetically favored, ionization dynamics (protonation site) drive the fragmentation pathway.

Property	Data
IUPAC Name	2-Hydroxypyridine-3-carboxylic acid
CAS Registry	609-71-2
Formula	C ₆ H ₅ NO ₃
Monoisotopic Mass	139.0269 Da
Tautomer Dominance	2-Pyridone (Lactam)

Fragmentation Mechanics: ESI(+) Pathway

In Electrospray Ionization (ESI) positive mode, 2-HNA shows a unique fragmentation behavior driven by the ortho-effect. The proximity of the C2-oxygen and C3-carboxyl group facilitates an intramolecular interaction that is absent in isomers like 6-hydroxynicotinic acid.

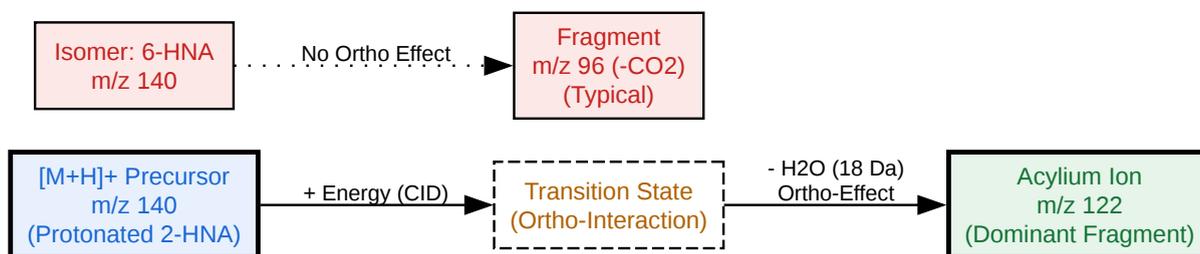
The Ortho-Effect Mechanism

Upon protonation ($[M+H]^+$, m/z 140), the molecule does not immediately lose the carboxyl group (common in acids). Instead, the ortho-hydroxy/keto group facilitates the elimination of water.

Mechanism:

- Protonation: Occurs on the carboxyl hydroxyl or the amide oxygen.
- Cyclization/Interaction: The proximity of the C2 substituent allows for hydrogen transfer.
- Elimination: A neutral water molecule (H₂O) is expelled.
- Product: A resonance-stabilized acylium ion at m/z 122.

Visualization of Pathway



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Caption: Mechanistic pathway showing the exclusive water loss in 2-HNA due to ortho-substitution, contrasted with the decarboxylation typical of non-ortho isomers.

Fragmentation Mechanics: EI Pathway

In Electron Ionization (EI), the higher energy (70 eV) radical cation pathway dominates. The "soft" water loss observed in ESI is overtaken by the thermodynamically driven loss of carbon dioxide.

- Precursor: M^{+•} (m/z 139).[\[1\]](#)[\[2\]](#)
- Primary Fragment: Loss of CO₂ (44 Da) to yield the pyrrole-like radical cation at m/z 95.
- Secondary Fragments: Further loss of CO (28 Da) from m/z 95 yields m/z 67.

Comparative Analysis: 2-HNA vs. Alternatives

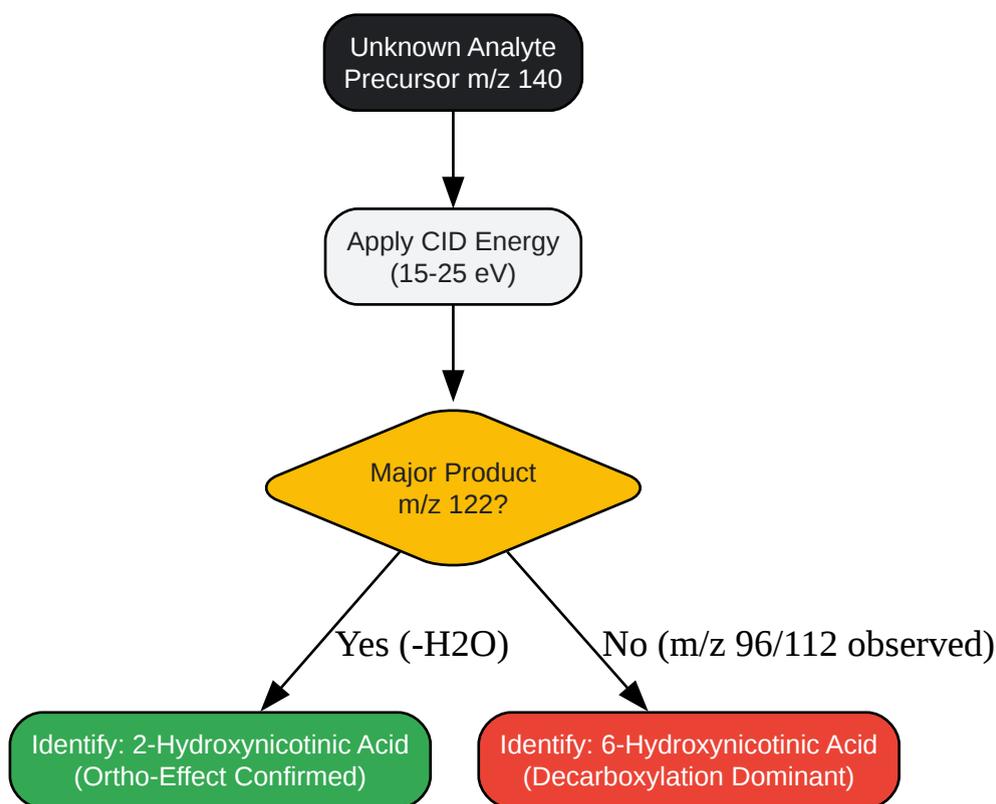
Distinguishing 2-HNA from its isomers (e.g., 6-HNA) and related metabolites (Nicotinic Acid) is critical in pharmacokinetic studies.

Diagnostic Table

Compound	Precursor (ESI+)	Key Fragment 1	Key Fragment 2	Mechanism Note
2-Hydroxynicotinic Acid	140	122 (-H ₂ O)	94 (-CO from 122)	Ortho-effect dominant. Water loss is often the only major peak.
6-Hydroxynicotinic Acid	140	96 (-CO ₂)	112 (-CO)	Lacks ortho-stabilization; favors decarboxylation.
Nicotinic Acid	124	80 (-CO ₂)	78 (-H ₂ O+CO)	Classic pyridine acid fragmentation; rapid CO ₂ loss.

Isomer Differentiation Workflow

The following decision tree illustrates how to program a Mass Spectrometer (e.g., Triple Quad) to automatically distinguish these species.



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Caption: Logic flow for distinguishing 2-HNA from 6-HNA using MS/MS product ion monitoring.

Experimental Protocol (Validated Conditions)

To reproduce the fragmentation patterns described above, the following LC-MS/MS conditions are recommended. These parameters are optimized for the separation of polar pyridine derivatives.

LC Conditions

- Column: Phenomenex Kinetex C18 or HILIC (due to high polarity).
- Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).[3]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
- Gradient: 5% B to 95% B over 10 minutes (Retaining polar acids requires low initial organic).

MS Source Parameters (ESI+)

- Capillary Voltage: 3.0 - 3.5 kV.
- Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).
- Collision Energy (CID):
 - 10-15 eV: Optimizes m/z 122 intensity.
 - >25 eV: Induces secondary fragmentation (122 -> 94).

References

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- [3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection \(LC/MS/MS\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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